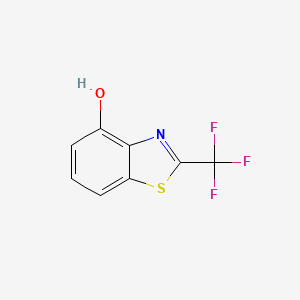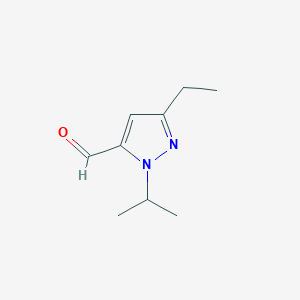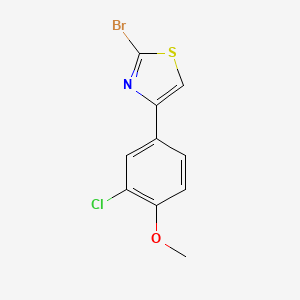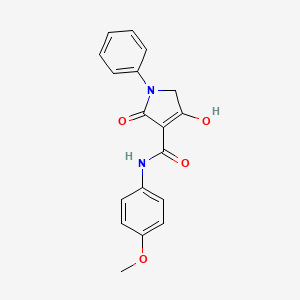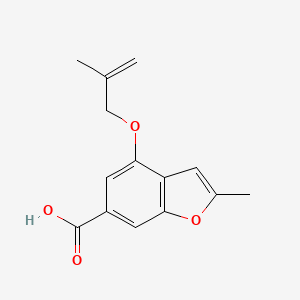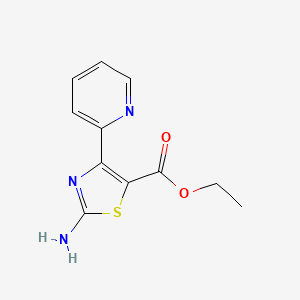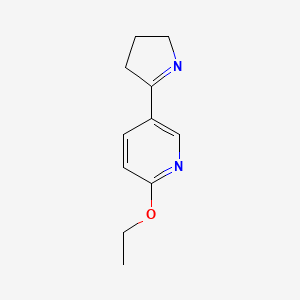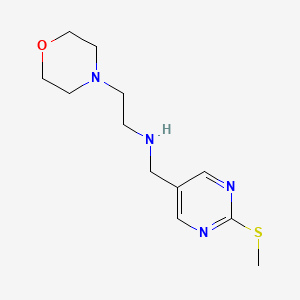
N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a morpholine ring and a methylthio group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine typically involves the formation of the pyrimidine ring followed by the introduction of the morpholine and methylthio groups. One common method involves the reaction of 2-chloropyrimidine with sodium methylthiolate to introduce the methylthio group. This intermediate can then be reacted with morpholine under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Sodium methylthiolate, morpholine, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidine derivatives: Compounds with similar structures but different substituents on the pyrimidine ring.
Morpholine-containing compounds: Compounds that feature a morpholine ring but different core structures.
Uniqueness
N-((2-(Methylthio)pyrimidin-5-yl)methyl)-2-morpholinoethanamine is unique due to the combination of the pyrimidine ring, methylthio group, and morpholine ring. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C12H20N4OS |
|---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
N-[(2-methylsulfanylpyrimidin-5-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C12H20N4OS/c1-18-12-14-9-11(10-15-12)8-13-2-3-16-4-6-17-7-5-16/h9-10,13H,2-8H2,1H3 |
InChI Key |
HQSAZXPKDRIUCY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C=N1)CNCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


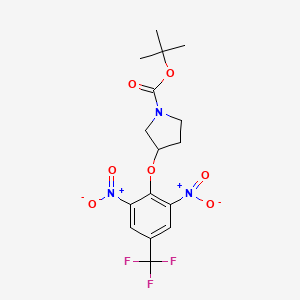
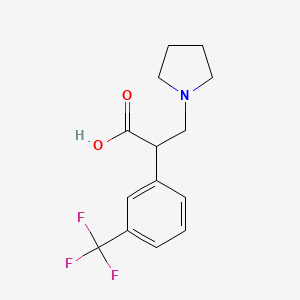

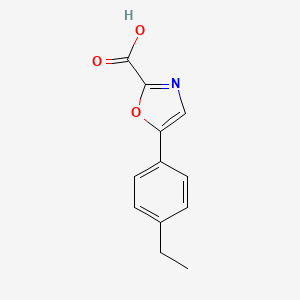
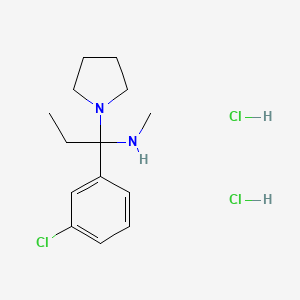
![2-amino-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11809017.png)
